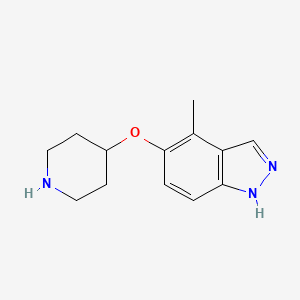
1H-Indazole, 4-methyl-5-(4-piperidinyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole, 4-methyl-5-(4-piperidinyloxy)- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. This particular compound features a piperidinyloxy group, which can enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 4-methyl-5-(4-piperidinyloxy)- typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Various methods have been developed for the synthesis of indazoles, including:
Transition Metal Catalyzed Reactions: These reactions often use copper or silver catalysts to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: These involve the reduction of nitro groups to amines, followed by cyclization to form the indazole ring.
Metal-Free Reactions: These methods use reagents like montmorillonite K-10 under an oxygen atmosphere to achieve cyclization without the need for metal catalysts.
Industrial Production Methods
Industrial production of 1H-Indazole, 4-methyl-5-(4-piperidinyloxy)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1H-Indazole, 4-methyl-5-(4-piperidinyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indazole ring.
Scientific Research Applications
1H-Indazole, 4-methyl-5-(4-piperidinyloxy)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Indazole, 4-methyl-5-(4-piperidinyloxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A basic indazole structure without additional functional groups.
2H-Indazole: A similar compound with a different hydrogen placement.
1H-Indazole, 4-methyl-: A methyl-substituted indazole without the piperidinyloxy group.
Uniqueness
1H-Indazole, 4-methyl-5-(4-piperidinyloxy)- is unique due to the presence of the piperidinyloxy group, which can enhance its pharmacological properties and make it more effective in certain applications compared to other indazole derivatives .
Properties
CAS No. |
478832-62-1 |
|---|---|
Molecular Formula |
C13H17N3O |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
4-methyl-5-piperidin-4-yloxy-1H-indazole |
InChI |
InChI=1S/C13H17N3O/c1-9-11-8-15-16-12(11)2-3-13(9)17-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3,(H,15,16) |
InChI Key |
XTWBYMPFUJSERQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C=NN2)OC3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Furan-2-yl-[4,5]bipyrimidinyl-2-yl)-pyridin-3-yl-amine](/img/structure/B13924421.png)
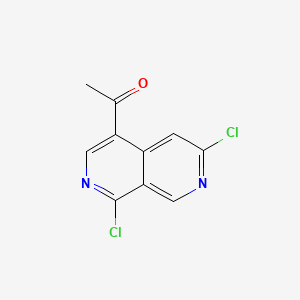
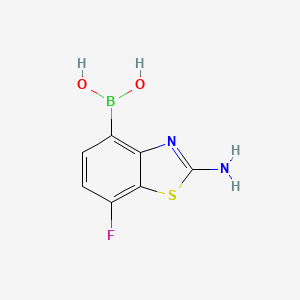
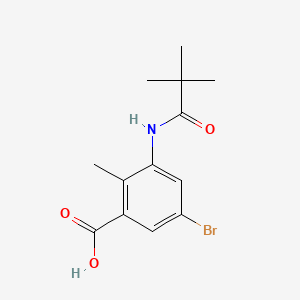

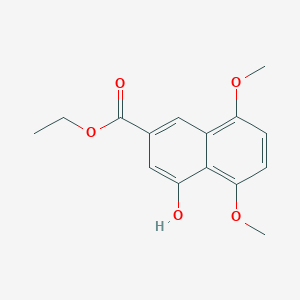

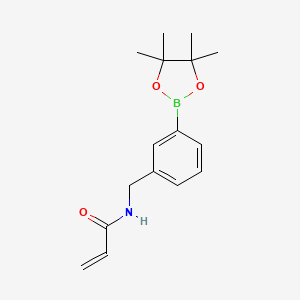
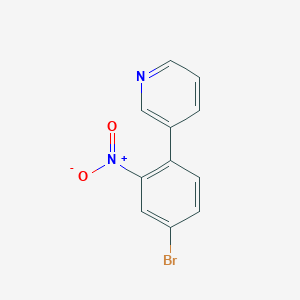
![4-hydroxy-4-[(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-ylamino)methyl]piperidine-1-carboxylic acid benzyl ester](/img/structure/B13924475.png)

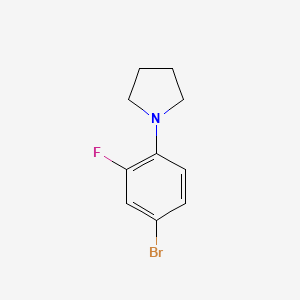
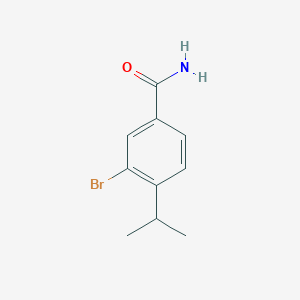
![Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B13924495.png)
